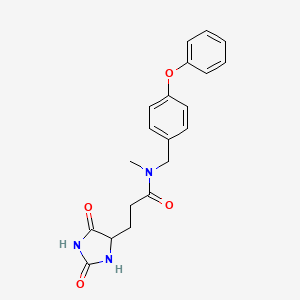![molecular formula C19H23N3O5 B5531257 N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , due to its complex structure involving spiro and imidazolidinone moieties, is of significant interest in materials science and pharmaceutical research. While specific studies on this compound are limited, research on similar compounds provides insight into the potential applications and characteristics that might be inferred for this compound as well.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including ring-closing reactions, reduction reactions, and acylation reactions. For instance, the synthesis of benzamide derivatives with potential antitumor effects involves starting from commercially available materials through a series of steps resulting in significant yields and characterized by spectroscopic methods (Bin, 2015).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure determination and quantum chemical computations, plays a crucial role in understanding the properties of such compounds. A study on a derivative showed its assembly into a 2D-net framework by hydrogen bonds, highlighting the importance of geometric structure in determining molecular interactions (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Chemical reactions involving spiro compounds and imidazolidinones typically involve nucleophilic addition or substitution reactions. These reactions are central to modifying the chemical structure for specific applications, such as antimicrobial or anticonvulsant activities (Borad, Bhoi, Parmar, & Patel, 2015).
Physical Properties Analysis
Physical properties, including thermodynamic properties, are critical for understanding the stability and reactivity of a compound. For derivatives of 1,5-dioxaspiro[5.5] compounds, studies have focused on their thermodynamic properties to predict their nature and stability under different conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, solubility, and potential for interactions with biological molecules, are influenced by their molecular structure. The presence of the spiro and imidazolidinone moieties can impact the compound's electron distribution, affecting its reactivity and interactions (Bin, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-4-(2,4-dioxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-16-12-22(18(25)21-16)15-3-1-13(2-4-15)17(24)20-14-5-8-27-19(11-14)6-9-26-10-7-19/h1-4,14H,5-12H2,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOYPZOUCPNVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CC=C(C=C3)N4CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5531177.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)
![2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5531184.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)
![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)


![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)
![4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5531243.png)
